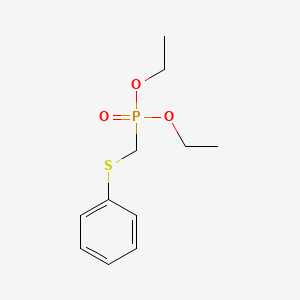

Diethyl phenylthiomethylphosphonate

Description

Significance of Organophosphorus Compounds in Contemporary Organic Synthesis

Organophosphorus compounds are cornerstones of modern organic synthesis, valued for their diverse reactivity. orgsyn.org They serve as powerful reagents for constructing carbon-carbon bonds, a fundamental process in building complex molecular architectures. chemicalbook.com Phosphines, for example, are indispensable as ligands in homogeneous catalysis and as key reagents in the celebrated Wittig reaction. rsc.org Beyond their role in synthesis, organophosphorus compounds are prevalent in medicinal and agricultural chemistry, with over 80 phosphorus-containing drugs in clinical use and more than 300 utilized as pesticides. illinois.edu Their applications also extend to materials science, where they function as flame retardants and metal extractants. illinois.edu

General Overview of Phosphonate (B1237965) Chemistry and Reactivity

Phosphonates are a class of organophosphorus compounds characterized by a C−PO(OR)₂ group, where R is typically an alkyl or aryl group. masterorganicchemistry.com These compounds feature a tetrahedral phosphorus center and are structurally related to phosphonic acid. masterorganicchemistry.com A primary method for their synthesis is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. rsc.orgresearchgate.net This reaction is a robust and widely used method for forming the essential carbon-phosphorus bond. nih.gov

The reactivity of phosphonates is most famously harnessed in the Horner-Wadsworth-Emmons (HWE) reaction. illinois.edu In this reaction, a phosphonate-stabilized carbanion, which is more nucleophilic but less basic than its Wittig reagent counterpart, reacts with an aldehyde or ketone to form an alkene. rsc.org A significant advantage of the HWE reaction is that its byproduct, a dialkyl phosphate (B84403) salt, is water-soluble, facilitating an easier purification process compared to the Wittig reaction. rsc.orgresearchgate.net

Strategic Importance of Diethyl Phenylthiomethylphosphonate within Phosphonate Chemistry Research

Within the large family of phosphonate reagents, this compound holds strategic importance as a versatile intermediate. Its primary utility lies in its role as a Horner-Wadsworth-Emmons reagent for the conversion of aldehydes and ketones into vinyl sulfides. These vinyl sulfides are valuable synthetic intermediates themselves, as they can be subsequently hydrolyzed to produce homologated ketones or aldehydes, effectively enabling a one-carbon homologation of the initial carbonyl compound. This two-step sequence provides a powerful tool for molecular construction in organic synthesis.

Structure

3D Structure

Properties

CAS No. |

1190788-52-3 |

|---|---|

Molecular Formula |

C11H17O3PS |

Molecular Weight |

261.28 g/mol |

IUPAC Name |

diethoxyphosphoryl(113C)methylsulfanylbenzene |

InChI |

InChI=1S/C11H17O3PS/c1-3-13-15(12,14-4-2)10-16-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3/i10+1 |

InChI Key |

FBUXEPJJFVDUFE-DETAZLGJSA-N |

SMILES |

CCOP(=O)(CSC1=CC=CC=C1)OCC |

Isomeric SMILES |

CCOP(=O)([13CH2]SC1=CC=CC=C1)OCC |

Canonical SMILES |

CCOP(=O)(CSC1=CC=CC=C1)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl Phenylthiomethylphosphonate and Its Derivatives

Established Synthetic Routes to Diethyl Phenylthiomethylphosphonate

The most prominent and widely employed method for the synthesis of this compound is the Michaelis-Arbuzov reaction. orgsyn.orgresearchgate.net This reaction provides a reliable and high-yielding pathway to the target phosphonate (B1237965).

Reaction Conditions and Optimization

The Michaelis-Arbuzov reaction for preparing this compound involves the reaction of triethyl phosphite (B83602) with chloromethyl phenyl sulfide (B99878). orgsyn.org The reaction is typically conducted by heating a mixture of the two reactants. Optimal conditions involve heating the mixture to a temperature range of 130-160°C. orgsyn.org The reaction is generally carried out for several hours to ensure complete conversion. For instance, heating a stirred solution of phenylthiomethyl chloride and a slight excess of triethylphosphite at 150°-160° C for 4 hours has been reported to yield the product in high purity after purification. orgsyn.org

After the reaction is complete, any excess triethyl phosphite is typically removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to afford this compound as a colorless liquid. orgsyn.org Yields for this reaction are generally high, often exceeding 90%. orgsyn.org

Table 1: Reaction Conditions for the Synthesis of this compound via the Arbuzov Reaction orgsyn.org

| Parameter | Value |

| Reactant 1 | Phenylthiomethyl chloride |

| Reactant 2 | Triethyl phosphite |

| Molar Ratio (Reactant 1 : Reactant 2) | 1 : 1.4 |

| Temperature | 130-160°C |

| Reaction Time | 4 - 12 hours |

| Purification Method | Fractional distillation under reduced pressure |

| Yield | ~91% |

Precursor Synthesis and Reactant Selection

The key precursors for the synthesis of this compound are chloromethyl phenyl sulfide and triethyl phosphite. Triethyl phosphite is a commercially available reagent. Chloromethyl phenyl sulfide can be prepared by the reaction of thiophenol with paraformaldehyde and concentrated hydrochloric acid in a suitable solvent like toluene. orgsyn.org This reaction is typically carried out at a moderately elevated temperature of around 50°C. orgsyn.org

The choice of reactants is critical for the success of the Arbuzov reaction. Primary alkyl halides, such as chloromethyl phenyl sulfide, are highly effective in this transformation. masterorganicchemistry.com The reactivity of the phosphorus source follows the order: phosphinites > phosphonites > phosphites, with phosphites being the least reactive and often requiring higher temperatures. researchgate.net

Synthesis of Chemically Modified Analogues

The sulfur atom in this compound can be readily oxidized to afford the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized analogues are also valuable synthetic intermediates, with the sulfonyl group, in particular, acting as a strong electron-withdrawing group that facilitates the formation of a carbanion on the adjacent carbon.

Preparation of Sulfoxide Derivatives of this compound

The selective oxidation of this compound to its sulfoxide, diethyl (phenylsulfinyl)methylphosphonate, can be achieved using a variety of oxidizing agents under controlled conditions to prevent over-oxidation to the sulfone. Common reagents for the oxidation of sulfides to sulfoxides include meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate (B1199274) (NaIO₄). organic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.org

When using m-CPBA, the reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) at or below room temperature. organic-chemistry.org The stoichiometry of the oxidant is crucial to favor the formation of the sulfoxide.

Sodium periodate is another effective reagent for this transformation and can lead to quantitative yields of the corresponding α-phosphorylsulfoxides. researchgate.net The reaction is often performed in a solvent mixture such as methanol-water at room temperature.

Table 2: General Conditions for Sulfide to Sulfoxide Oxidation

| Oxidizing Agent | Typical Solvent | Temperature | Key Considerations |

| m-CPBA | Dichloromethane | 0°C to room temperature | Controlled stoichiometry to avoid sulfone formation. organic-chemistry.orgrochester.edu |

| Sodium Periodate (NaIO₄) | Methanol/Water | Room temperature | Can provide quantitative yields. researchgate.net |

| Hydrogen Peroxide | Acetic Acid | Room temperature | Requires careful control of reaction time and temperature to ensure selectivity. chim.it |

Preparation of Sulfone Derivatives of this compound

The synthesis of diethyl [(phenylsulfonyl)methyl]phosphonate, the sulfone derivative, is accomplished by the oxidation of this compound. A well-established and high-yielding method involves the use of hydrogen peroxide in acetic acid. orgsyn.org

In a typical procedure, this compound is dissolved in acetic acid, and an aqueous solution of hydrogen peroxide is added. The reaction mixture is then heated to approximately 50°C. orgsyn.org The reaction progress is monitored, and upon completion, the product is isolated by extraction and purified by chromatography or crystallization, yielding the sulfone as colorless crystals. orgsyn.org This method has been reported to provide the desired sulfone in a 90% yield. orgsyn.org

The sulfone group in diethyl [(phenylsulfonyl)methyl]phosphonate is a robust functional group that enhances the acidity of the α-protons, making it a useful reagent for carbon-carbon bond-forming reactions. orgsyn.org

Synthesis of Other Related Phosphonate Structures

The synthetic methodologies used for this compound can be extended to prepare a variety of other functionalized phosphonates. The Arbuzov reaction, for instance, is a versatile method for the synthesis of various phosphonates by reacting different alkyl halides with trialkyl phosphites. masterorganicchemistry.commasterorganicchemistry.com

Furthermore, functionalized phosphonates can be prepared through various other synthetic strategies:

Heterocyclic Phosphonates: The synthesis of phosphonates bearing heterocyclic moieties has been explored, often involving the reaction of heterocyclic aldehydes or imines with phosphorus-containing reagents. mdpi.comchemicalbook.com For example, heterocyclic α-aminomethylphosphinic acids have been prepared from heterocyclic N-benzhydrylimines and bis(trimethylsilyl) phosphonite. mdpi.com

Phosphonate-Functionalized Polymers: Phosphonate groups can be incorporated into polymers by the polymerization of phosphonate-containing monomers. For instance, phosphonate-functionalized polystyrene and poly(methyl methacrylate) particles have been synthesized via miniemulsion polymerization of vinylphosphonic acid with styrene (B11656) or methyl methacrylate. nih.gov

Substituted Aryl Phosphonates: Highly substituted aryl phosphonates can be accessed through methods like phosphonate-directed ortho C–H borylation, which allows for the introduction of various functional groups onto the aromatic ring. google.com

Diethyl Methyl-phosphonite: This related compound can be synthesized through various routes, including the reduction of diethyl methylphosphonate (B1257008) or by reacting diethyl phosphite with methyl chloride in the presence of an acid binding agent. researchgate.net

These examples highlight the broad scope of synthetic methods available for accessing a diverse range of phosphonate structures with tailored functionalities.

Chemical Reactivity and Mechanistic Investigations of Diethyl Phenylthiomethylphosphonate

Nucleophilic Reactivity of the α-Carbon

The core of diethyl phenylthiomethylphosphonate's utility lies in the nucleophilic character of its α-carbon upon deprotonation. The resulting carbanion is stabilized by the adjacent phosphonate (B1237965) and phenylthio groups, rendering it a soft nucleophile that can react with a range of electrophiles.

Generation of α-Carbanions from this compound

The formation of the α-carbanion from this compound is typically achieved through deprotonation using a strong base. The choice of base and reaction conditions can be critical for the subsequent reactivity of the carbanion. Common bases employed for this purpose include sodium hydride (NaH) and n-butyllithium (n-BuLi) in an appropriate aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The acidity of the α-protons is enhanced by the inductive and resonance effects of the neighboring sulfenyl and phosphonyl groups, facilitating the formation of the corresponding α-lithiated or α-sodiated species. These carbanions are key intermediates for the carbon-carbon bond-forming reactions discussed in the subsequent sections.

Carbon-Carbon Bond Formation via Alkylation and Related Processes

While the primary application of the this compound carbanion is in olefination reactions, it can also undergo alkylation. The nucleophilic α-carbanion, typically generated with a strong base like n-butyllithium, can react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the α-position. This reaction provides a pathway to substituted phosphonates, which can be further manipulated. For instance, the resulting α-alkylated phenylthiomethylphosphonates can serve as precursors to more complex molecules. The efficiency of these alkylation reactions can be influenced by factors such as the nature of the alkylating agent and the reaction conditions.

Role in Aldol-Type Condensations

The carbanion generated from this compound can, in principle, participate in Aldol-type condensation reactions with carbonyl compounds, such as aldehydes and ketones. In this type of reaction, the nucleophilic α-carbanion would add to the electrophilic carbonyl carbon, forming a β-hydroxyphosphonate intermediate. However, in the context of the Horner-Wadsworth-Emmons reaction, this intermediate is typically not isolated and proceeds directly to an alkene. The initial addition step is mechanistically analogous to the first step of an Aldol reaction. alfa-chemistry.comwikipedia.org The subsequent elimination to form the double bond is a defining feature of the Horner-Wadsworth-Emmons pathway.

Stereochemical Considerations in α-Carbon Reactivity

The stereochemistry of reactions involving the α-carbanion of this compound is a crucial aspect, particularly in the context of the Horner-Wadsworth-Emmons reaction. The geometry of the resulting alkene is influenced by several factors, including the nature of the aldehyde, the reaction conditions, and the substituents on the phosphonate reagent. Generally, the Horner-Wadsworth-Emmons reaction tends to favor the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.orgnrochemistry.com This selectivity is often attributed to the reversibility of the initial addition of the phosphonate carbanion to the aldehyde, allowing for equilibration to the more stable intermediate that leads to the (E)-product. However, the stereochemical outcome can be influenced by factors such as the steric bulk of the reactants and the choice of base and solvent.

Horner-Wadsworth-Emmons Reaction Pathways

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis and represents the most significant application of this compound. This reaction offers a reliable method for the formation of carbon-carbon double bonds with generally high stereoselectivity.

Application of this compound in Olefination Reactions

This compound is a widely used reagent in the Horner-Wadsworth-Emmons reaction for the synthesis of vinyl sulfides. organic-chemistry.org The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The resulting intermediate subsequently eliminates diethyl phosphate (B84403) to afford the corresponding alkene. The phenylthio group in the product vinyl sulfides makes them valuable synthetic intermediates, which can be further transformed into other functional groups.

The HWE reaction using this compound typically exhibits a high degree of (E)-stereoselectivity, particularly with aromatic aldehydes. nrochemistry.com The reaction proceeds under relatively mild conditions and is compatible with a wide range of functional groups. The general mechanism involves the nucleophilic attack of the phosphonate carbanion on the carbonyl electrophile, leading to an oxaphosphetane intermediate which then collapses to the alkene and a water-soluble phosphate byproduct, simplifying purification.

Table 1: Examples of Horner-Wadsworth-Emmons Olefination with this compound

| Aldehyde Reactant | Product | Yield (%) | Stereoselectivity (E:Z) |

| Benzaldehyde | Phenyl vinyl sulfide (B99878) | High | Predominantly E |

| p-Anisaldehyde | 4-Methoxyphenyl vinyl sulfide | High | Predominantly E |

| Aliphatic Aldehydes | Alkyl vinyl sulfides | Good to High | Generally E selective |

Note: The yields and stereoselectivities can vary depending on the specific reaction conditions, including the base, solvent, and temperature.

Stereoselectivity in Horner-Wadsworth-Emmons Transformations

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, wherein a phosphonate-stabilized carbanion reacts with an aldehyde or ketone. A key feature of the HWE reaction is its inherent stereoselectivity. For stabilized phosphonates, including those with α-thioether substituents like this compound, the reaction predominantly yields the (E)-alkene. wikipedia.orgconicet.gov.arnrochemistry.comorganic-chemistry.org

The mechanism underlying this selectivity involves the formation of an intermediate oxaphosphetane. wikipedia.orgnrochemistry.com The reversibility of the initial addition of the phosphonate carbanion to the carbonyl allows for thermodynamic equilibration of the diastereomeric intermediates. The transition state leading to the anti-oxaphosphetane is sterically favored over the syn-conformer, and subsequent syn-elimination of the dialkylphosphate byproduct from this more stable intermediate leads preferentially to the (E)-alkene. organic-chemistry.org

Several factors are known to influence the degree of (E)-selectivity:

Reactant Structure: Increasing the steric bulk of the aldehyde substrate generally enhances (E)-selectivity. wikipedia.org

Cation: The nature of the metal cation associated with the phosphonate carbanion plays a role, with lithium salts often promoting higher (E)-selectivity compared to potassium salts. wikipedia.org

Temperature: Higher reaction temperatures can favor the equilibration of intermediates, leading to a higher ratio of the more stable (E)-product. wikipedia.org

In reactions involving phosphonates with α-substituents that provide significant electronic stabilization, such as the phenylthio group, high (E)-selectivity is typically observed. For instance, reactions of similar arylthiophosphonates with aldehydes have been shown to proceed stereoselectively, and syntheses of related vinylic sulfoximines via HWE reaction can afford products with complete (E)-selectivity.

Scope and Limitations of Substrate Diversity

The carbanion derived from this compound is a potent nucleophile, capable of reacting with a broad spectrum of carbonyl compounds. wikipedia.org This reactivity profile is a significant advantage of the HWE reaction compared to the classical Wittig reaction.

The substrate scope generally includes:

Aromatic Aldehydes: These are excellent substrates, typically reacting efficiently to produce the corresponding vinyl phenyl sulfides with high (E)-selectivity. wikipedia.org

Aliphatic Aldehydes: Both linear and α-branched aliphatic aldehydes are viable reaction partners.

Ketones: While ketones are generally less reactive than aldehydes, the increased nucleophilicity of the phosphonate carbanion allows for successful olefination of both acyclic and cyclic ketones.

Functionalized Carbonyls: The reaction tolerates a wide range of functional groups, enabling its use in the synthesis of complex molecules. Studies on related systems have demonstrated successful HWE reactions with substrates containing heterocyclic motifs, such as 4-formylpyrazoles.

A limitation arises with sterically hindered ketones, where the reaction rate may be significantly reduced. Furthermore, substrates containing highly acidic protons may be incompatible with the strong bases (e.g., sodium hydride, n-butyllithium) used to generate the phosphonate carbanion, potentially leading to side reactions. In such cases, milder conditions, such as those employing lithium chloride with an amine base (Roush-Masamune conditions), can be beneficial. nrochemistry.comchem-station.com

Oxidative Transformations of the Thioether Moiety

The sulfur atom in this compound and its HWE products (vinyl phenyl sulfides) is susceptible to oxidation, providing a pathway to the corresponding sulfoxides and sulfones. These oxidized derivatives are valuable synthetic intermediates themselves.

Selective Oxidation to Sulfoxides

The selective oxidation of the thioether to a sulfoxide (B87167) requires careful choice of oxidant and reaction conditions to prevent over-oxidation to the sulfone. Common and effective reagents for this transformation include:

meta-Chloroperoxybenzoic Acid (m-CPBA): Using one equivalent of m-CPBA at low temperatures is a standard method for converting sulfides to sulfoxides. organic-chemistry.org The peroxy acid delivers a single oxygen atom to the sulfur center.

Hydrogen Peroxide (H₂O₂): In the presence of a suitable catalyst or in solvents like acetic acid, hydrogen peroxide can be a selective oxidant. For example, the oxidation of related vinyl sulfides to vinyl sulfoxides has been successfully achieved using H₂O₂ in acetic acid.

The resulting diethyl (phenylsulfinyl)methylphosphonate is a chiral molecule containing a stereocenter at the sulfur atom. This compound can itself be used in HWE reactions to generate chiral vinyl sulfoxides, which are important building blocks in asymmetric synthesis.

Further Oxidation to Sulfones

The thioether moiety can be fully oxidized to the sulfone by using stronger oxidizing conditions or a stoichiometric excess of the oxidant. The sulfone group is a powerful electron-withdrawing group that further activates the adjacent methylene (B1212753) protons.

meta-Chloroperoxybenzoic Acid (m-CPBA): Treatment of the thioether (or the intermediate sulfoxide) with two or more equivalents of m-CPBA typically results in the formation of the corresponding sulfone. organic-chemistry.org

Other Oxidants: Reagents like potassium permanganate (B83412) or oxone are also effective for the sulfide-to-sulfone oxidation.

The resulting compound, diethyl ((phenylsulfonyl)methyl)phosphonate, is a well-established HWE reagent. nih.govsigmaaldrich.com The strongly stabilizing sulfonyl group makes the phosphonate highly reactive, and it is frequently used to synthesize vinyl sulfones.

| Starting Material Moiety | Reagent(s) | Product Moiety |

|---|---|---|

| Phenylthioether | 1 equiv. m-CPBA or H₂O₂/AcOH | Phenylsulfoxide |

| Phenylthioether or Phenylsulfoxide | ≥2 equiv. m-CPBA | Phenylsulfone |

Enantioselective Catalytic Oxidation Strategies

The oxidation of the prochiral thioether in this compound to a chiral sulfoxide can be achieved with high enantioselectivity using chiral catalysts. This provides access to enantiomerically enriched phosphonates that are valuable for asymmetric synthesis.

A prominent and effective method is the Kagan-Modena oxidation , which utilizes a chiral titanium complex. The catalytic system is typically generated in situ from a titanium(IV) isopropoxide, a chiral tartrate ester (e.g., (+)- or (-)-diethyl tartrate), and a hydroperoxide (e.g., tert-butyl hydroperoxide or cumene (B47948) hydroperoxide) as the terminal oxidant.

The mechanism involves the formation of a chiral titanium-peroxo species. The thioether coordinates to the titanium center, and the subsequent oxygen transfer occurs within this chiral environment, leading to the preferential formation of one enantiomer of the sulfoxide. The choice of tartrate enantiomer dictates the absolute configuration of the resulting sulfoxide. While this method is highly effective for a range of aryl alkyl sulfides, specific enantiomeric excess (ee) values for the oxidation of this compound require empirical determination.

Other Distinct Reactivity Patterns

Beyond olefination and oxidation, the unique structure of this compound allows for other valuable transformations.

Alkylation of the Carbanion: The stabilized carbanion generated by deprotonating this compound can act as a nucleophile in S_N2 reactions with alkyl halides. wikipedia.org This allows for the introduction of an alkyl group at the α-position, generating a new quaternary center. This reaction is analogous to the well-documented alkylation of the corresponding sulfonyl phosphonate. slideshare.net The resulting α-substituted phosphonate can then be used in HWE reactions to produce trisubstituted vinyl sulfides.

Michael Addition: The phosphonate-stabilized carbanion is a soft nucleophile and has the potential to participate in Michael (or conjugate) additions to α,β-unsaturated systems like enones, enoates, or nitroalkenes. rsc.orgwikipedia.orgmasterorganicchemistry.com This reaction would form a new carbon-carbon bond at the β-position of the Michael acceptor, leading to a 1,5-dicarbonyl or related structure bearing the phosphonate and phenylthio groups. This reactivity pattern provides a powerful method for constructing more complex carbon skeletons.

Reactivity of Vinyl Sulfide Products: The vinyl phenyl sulfides produced from the HWE reaction are versatile synthetic intermediates. The sulfide group can be reductively removed (e.g., with Raney Nickel) or can be used to direct further functionalization of the molecule.

Generation and Reactivity of Reactive Intermediates

A key aspect of the reactivity of this compound is its ability to form stabilized reactive intermediates. While the outline mentions vinylidene carbenes, the most prominent and synthetically useful reactive intermediate generated from this class of phosphonates is the phosphonate-stabilized carbanion.

This carbanion is typically generated by deprotonation of the α-carbon (the carbon atom between the phosphorus and sulfur atoms) using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a metal hydride (e.g., sodium hydride). The resulting α-lithiated or α-sodiated species is stabilized by the adjacent electron-withdrawing phosphonate group (P=O). The phenylthio group can also play a role in stabilizing the negative charge.

This phosphonate carbanion is a powerful nucleophile and is a central participant in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene, typically with high (E)-stereoselectivity. wikipedia.orgorganic-chemistry.org The water-soluble phosphate byproduct is easily removed, making this reaction highly advantageous in synthesis. alfa-chemistry.comorganic-chemistry.org

The general mechanism of the HWE reaction is as follows:

Deprotonation: Formation of the phosphonate carbanion.

Nucleophilic Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate. wikipedia.org

Elimination: The oxaphosphetane collapses to form the alkene and a dialkyl phosphate salt.

While this compound itself is not the typical reagent for a standard HWE olefination (which usually involves phosphonates with an α-ester or α-cyano group), its α-carbanion can be used for other nucleophilic additions or alkylations. Subsequent elimination of the phenylthio group could then lead to vinylphosphonates.

Regarding vinylidene carbenes, their generation from phosphonate precursors is not a common pathway. These highly reactive intermediates are typically formed from other starting materials. tcichemicals.com However, the study of carbenes with neighboring phosphonate groups has shown that the phosphonate moiety can significantly influence the reactivity and product distribution, suggesting complex participation of the phosphorus center. rsc.org

Transformations of Related Phosphonate Reagents

To understand the reactivity of the phosphonate functional group, it is instructive to examine the transformations of related and widely used phosphonate reagents, such as diethyl phosphorochloridate and diethyl cyanophosphonate.

Diethyl Phosphorochloridate (DEPC)

Also known as diethyl chlorophosphate, this reagent is a powerful electrophile. wikipedia.org It is commonly used for the phosphorylation of alcohols, amines, and carboxylates. wikipedia.orggeorganics.sk A significant application is the conversion of ketones to their corresponding enol phosphates. georganics.skresearchgate.net These enol phosphates are versatile intermediates that can be used in cross-coupling reactions or reduced to form alkenes. georganics.sk

The reaction with alcohols, for instance, proceeds via nucleophilic attack of the alcohol on the electrophilic phosphorus atom, with the displacement of the chloride leaving group. wikipedia.org

Interactive Table: Selected Reactions of Diethyl Phosphorochloridate

| Reactant Type | Substrate Example | Product Type | Conditions | Reference |

| Alcohol | Geraniol | Diethyl Phosphate Ester | Pyridine, Diethyl Ether, -30 °C to 23 °C | orgsyn.org |

| Ketone Enolate | 2-Substituted Acetophenone | Enol Phosphate | Kinetically or Thermodynamically controlled enolization | researchgate.net |

| Amine | Decylamine | Phospho Ester | --- | wikipedia.org |

| Hydrolysis | Water (controlled) | Tetraethyl pyrophosphate | --- | wikipedia.org |

Diethyl Cyanophosphonate (DEPCN)

Also referred to as diethyl phosphorocyanidate (DEPC), this reagent is highly effective for amide bond formation, particularly in peptide synthesis where it helps prevent racemization. enamine.net It acts as a condensing agent, activating a carboxylic acid for nucleophilic attack by an amine. tcichemicals.comenamine.net The reaction is typically clean and proceeds under mild, nearly neutral conditions. enamine.net

Beyond amide synthesis, DEPCN is used for the formation of esters and thioesters, with thioester formation often giving higher yields. enamine.net It can also be employed in the conversion of alcohols to nitriles or isocyanides, a transformation that proceeds via an oxidation-reduction condensation mechanism and can be stereoselective. oup.com

Interactive Table: Selected Applications of Diethyl Cyanophosphonate

| Transformation | Substrates | Product | Conditions | Reference |

| Amidation | 4-Biphenylacetic acid, Benzylamine | N-Benzyl-2-(biphenyl-4-yl)acetamide | Triethylamine, DMF, 5 °C to rt | tcichemicals.com |

| Cyanation of Alcohol | Primary Alcohols | Nitrile | 2,6-Dimethyl-1,4-benzoquinone (DMBQ) | oup.com |

| Isocyanide Synthesis | Secondary Alcohols | Isocyanide | DMBQ, Zinc Oxide (ZnO) | oup.com |

| Esterification | Carboxylic Acids, Alcohols | Ester | Mild, near-neutral conditions | enamine.net |

By comparing the reactivity of these analogues, the role of the substituent attached to the phosphorus atom becomes clear. The chloro group in diethyl phosphorochloridate makes it an excellent phosphorylating agent, while the cyano group in diethyl cyanophosphonate makes it a premier coupling reagent. This comparative analysis underscores the tunable reactivity of phosphonate reagents, which is central to their broad utility in organic chemistry.

Applications of Diethyl Phenylthiomethylphosphonate in Organic Synthesis

Reagent for Carbon-Carbon Double Bond Formation

One of the most well-established applications of diethyl phenylthiomethylphosphonate is in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the synthesis of alkenes. youtube.comnih.govmdpi.comresearchgate.netresearchgate.net This reaction involves the deprotonation of the phosphonate (B1237965) to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene with the concomitant formation of a water-soluble phosphate (B84403) byproduct that is easily removed. nih.govmdpi.com

The HWE reaction is a modification of the Wittig reaction and offers several advantages. youtube.commdpi.com The phosphonate-stabilized carbanion derived from this compound is generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. youtube.com This allows for reactions with a broader range of aldehydes and even hindered ketones that may be unreactive in Wittig olefinations. nih.gov

A key feature of the HWE reaction is its stereoselectivity. The reaction typically favors the formation of (E)-alkenes, or trans-olefins. youtube.commdpi.com The stereochemical outcome is influenced by the steric bulk of the phosphonate reagent and any electron-withdrawing groups present. youtube.com For instance, reactions with aromatic aldehydes almost exclusively yield (E)-alkenes. youtube.com

The reaction proceeds through a well-defined mechanism, beginning with the deprotonation of the phosphonate to generate a carbanion. youtube.comnih.gov This carbanion then undergoes nucleophilic addition to the carbonyl group of the aldehyde or ketone, forming an intermediate oxaphosphetane. youtube.comnih.gov Subsequent elimination from this intermediate yields the final alkene product. youtube.comnih.gov

The products of this olefination, vinyl sulfides, are valuable synthetic intermediates themselves, finding use in a variety of further transformations. rsc.org

Table 1: Horner-Wadsworth-Emmons Reaction of this compound

| Feature | Description |

| Reaction Type | Horner-Wadsworth-Emmons (HWE) Olefination |

| Reactants | This compound, Aldehyde or Ketone, Base (e.g., NaH) |

| Product | Vinyl Sulfide (B99878) (predominantly E-isomer) |

| Key Advantages | High nucleophilicity of carbanion, reaction with hindered ketones, formation of easily removable phosphate byproduct, high (E)-stereoselectivity. |

Building Block for Sulfur-Containing Heterocycles and Functional Materials

Sulfur-containing heterocycles are a critical class of compounds, frequently found in pharmaceuticals and other biologically active molecules. nih.gov The development of new methods for their synthesis is therefore an area of significant research interest. nih.gov

While direct, one-pot syntheses of sulfur-containing heterocycles using this compound as a primary building block are not extensively documented in readily available literature, its role in forming vinyl sulfides provides a clear and valuable pathway to these structures. rsc.orgnih.gov Vinyl sulfides are well-established precursors for the synthesis of a variety of sulfur-containing rings. nih.gov For example, they can undergo cyclization reactions to form thiophenes, thiazoles, and other important heterocyclic systems.

The synthesis of vinyl sulfides from this compound via the HWE reaction, followed by subsequent cyclization, represents a powerful two-step strategy for accessing these valuable compounds. The operational simplicity and high efficiency of the HWE reaction make this an attractive approach.

The application of this compound as a direct building block for the creation of functional materials is an area that remains to be fully explored. However, the inherent properties of the sulfur and phosphorus atoms within the molecule suggest potential for its incorporation into novel polymers or materials with interesting electronic or coordination properties.

Intermediate in Complex Molecule Construction

The construction of complex molecules, particularly natural products, often relies on the strategic use of versatile building blocks and intermediates that allow for the efficient and stereocontrolled formation of key structural motifs. nih.govyoutube.comnih.gov Sulfur-containing natural products, in particular, exhibit a wide range of important biological activities. nih.govnih.gov

While specific, documented examples of the direct application of this compound as a key intermediate in the total synthesis of a named complex molecule are not prevalent in the surveyed literature, its utility in the HWE reaction points to its significant potential in this area. mdpi.com The stereoselective formation of carbon-carbon double bonds is a cornerstone of many synthetic strategies. The (E)-vinyl sulfides generated from this compound can serve as crucial handles for further elaboration and ring-forming reactions within a complex molecular framework.

The ability to introduce a phenylthio group concurrently with the formation of a double bond adds to the synthetic value of this reagent. The sulfur atom can be further functionalized or can participate in subsequent cyclization reactions, providing a versatile tool for the construction of intricate molecular architectures. The development of total syntheses that explicitly leverage the unique reactivity of this compound remains a promising area for future research.

Utility in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. rsc.orgnih.gov These reactions are of great interest in medicinal chemistry and drug discovery due to their atom economy and ability to generate diverse molecular scaffolds.

The application of this compound in cascade and multicomponent reactions is an emerging area with significant potential. While specific examples detailing the use of this particular phosphonate in well-known MCRs like the Ugi or Passerini reactions are not yet widely reported, the fundamental reactivity of the compound suggests its suitability for such transformations.

For instance, a phosphonate reagent has been shown to act as both a 1,3-dipole precursor and a Horner-Wadsworth-Emmons reagent in a one-pot, three-component synthesis of phosphonylpyrazoles. This dual reactivity highlights the potential for designing novel cascade sequences involving this compound.

It is conceivable that the carbanion generated from this compound could participate as a nucleophilic component in a multicomponent setup, reacting with an aldehyde and another component to build complex heterocyclic structures in a single step. The development of such reactions would represent a significant advance in the application of this versatile reagent.

Advanced Spectroscopic and Characterization Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of diethyl phenylthiomethylphosphonate. Analysis of ¹H, ¹³C, and ³¹P NMR spectra provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the ethoxy, methylene (B1212753) bridge, and phenyl protons. Experimental data reported in the literature shows the following chemical shifts (δ) in parts per million (ppm) using deuterated chloroform (B151607) (CDCl₃) as a solvent. rsc.orgresearchgate.net

The signals for the phenyl group protons typically appear as a multiplet in the aromatic region, while the ethoxy groups give rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. rsc.orgresearchgate.net The methylene bridge protons (-CH₂S-) appear as a doublet due to coupling with the phosphorus atom. rsc.orgresearchgate.net

| Proton Group | Reported Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Phenyl (C₆H₅) | 7.20 - 7.47 | Multiplet (m) | N/A | rsc.orgresearchgate.net |

| Ethoxy (-OCH₂CH₃) | 4.06 - 4.21 | Multiplet (m) | N/A | rsc.orgresearchgate.net |

| Methylene Bridge (P-CH₂-S) | 3.20 - 3.24 | Doublet (d) | 14.0 | rsc.orgresearchgate.net |

| Ethoxy (-OCH₂CH₃) | 1.30 - 1.32 | Triplet (t) | 7.1 | rsc.orgresearchgate.net |

¹³C NMR Spectroscopy: While specific experimental ¹³C NMR data for this compound was not found in the searched literature, the expected chemical shifts can be inferred from data for analogous compounds. rsc.orgrsc.orgscispace.com The spectrum would show distinct signals for the aromatic carbons, the methylene carbons of the ethoxy and thioether bridge groups, and the terminal methyl carbons. The carbon of the methylene bridge (P-CH₂-S) is expected to show coupling to the phosphorus atom.

³¹P NMR Spectroscopy: Phosphorus-31 (³¹P) NMR is particularly informative for phosphorus-containing compounds, providing a direct probe of the phosphorus atom's chemical environment. It typically yields sharp signals over a wide chemical shift range. rsc.org For this compound, a single resonance is expected in the phosphonate (B1237965) region of the spectrum. The precise chemical shift can be influenced by solvent and concentration. Although specific data for the target compound is not readily available in the searched literature, diethyl phosphonates generally exhibit characteristic chemical shifts that allow for their identification. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. An authentic infrared spectrum is available for this compound, which validates its key structural features. wikipedia.org

Key characteristic absorption bands include:

P=O Stretch: A strong absorption band is expected around 1250 cm⁻¹, which is characteristic of the phosphoryl group.

P-O-C Stretch: Absorptions corresponding to the P-O-C (alkyl) linkages are typically observed in the region of 1020-1050 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups are found just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-S Stretch: The carbon-sulfur bond stretching is typically weaker and appears in the fingerprint region.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₁H₁₇O₃PS), the molecular weight is 260.29 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion peak ([M]⁺) confirms the molecular weight. Subsequent fragmentation of the molecular ion provides a unique fingerprint. Characteristic fragment ions for organophosphorus compounds often arise from the successive loss of functional groups from the parent molecule. Analysis of these fragmentation pathways helps to confirm the compound's structure.

Chromatographic Techniques for Purification and Purity Assessment (e.g., Flash Chromatography, GC)

Chromatographic methods are essential for the purification of this compound after synthesis and for assessing its purity.

Flash Chromatography: This is a common and efficient method for purifying the compound on a laboratory scale. Purification is often achieved using silica (B1680970) gel column chromatography with a solvent gradient, such as ethyl acetate (B1210297) in hexanes or petroleum ether, to isolate the product from reaction byproducts and starting materials. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative purposes. A reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) has been shown to be effective for the analysis and purification of this compound. This method is scalable and suitable for pharmacokinetic studies.

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is a standard technique for analyzing volatile organophosphorus compounds. It can be used to assess the purity of this compound and to quantify its presence in various matrices.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique can be used to monitor the progress of a chemical reaction by tracking the change in concentration of a reactant or product that absorbs light in this region. researchgate.netyoutube.com

The synthesis of phosphonates can involve reactions like the Horner-Wadsworth-Emmons (HWE) or Michaelis-Arbuzov reactions. wikipedia.orgwikipedia.orgresearchgate.net The kinetics of such reactions can be studied by monitoring the disappearance of a reactant or the appearance of a product over time, provided one of the species has a distinct UV-Vis absorption profile. nih.govsapub.orgntnu.no For instance, if a starting material, such as an aromatic aldehyde in an HWE reaction, has a strong UV absorbance, the reaction progress can be followed by the decrease in this absorbance. wikipedia.orgnih.gov The formation of conjugated systems in the product can also be monitored if they absorb in the UV-Vis range. nih.gov HPLC systems equipped with a UV detector are also commonly used to analyze the composition of reaction mixtures at different time points. nih.govescholarship.org

Other Advanced Analytical Techniques for Phosphonate Systems

Beyond the standard spectroscopic and chromatographic methods, several other advanced techniques are employed in the research of phosphonate systems for detection and analysis. These are particularly relevant in fields like environmental monitoring and biochemistry.

Electrochemical Sensors: Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, have emerged as sensitive, low-cost, and rapid methods for detecting organophosphorus compounds. These electrochemical sensors can be designed for high sensitivity and potential for miniaturization, making them suitable for on-site analysis.

Fluorescence Sensors: The development of fluorescent probes offers a highly sensitive method for detecting organophosphates. These sensors can be designed to exhibit a change in fluorescence intensity or a shift in emission wavelength upon binding to the target phosphonate.

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. Coupled with a sensing platform, MIPs can provide high selectivity for the detection of specific phosphonates.

Computational and Theoretical Studies on Diethyl Phenylthiomethylphosphonate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and equilibrium geometries of molecules. While direct computational studies on isolated Diethyl phenylthiomethylphosphonate are not extensively documented in the reviewed literature, its pivotal role in the Horner-Wadsworth-Emmons (HWE) reaction has prompted detailed DFT analyses of its reaction products, particularly vinyl sulfides, sulfoxides, and sulfones.

The influence of the solvent on the molecular geometry is also a critical aspect that can be effectively modeled using DFT in conjunction with continuum models like the Polarizable Continuum Model (PCM). alfa-chemistry.comwikipedia.org Such calculations have revealed that for the derivatives of this compound, the solvent has a minimal effect on the ground-state geometry. rsc.orgalfa-chemistry.com

To illustrate the nature of the data obtained from such calculations, the following interactive table presents a hypothetical representation of optimized geometric parameters for a product derived from a reaction involving this compound, based on the type of information typically reported in the literature.

Interactive Data Table: Representative Optimized Geometric Parameters of a Horner-Wadsworth-Emmons Product

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

| Bond Length | C | C | - | - | 1.34 Å |

| Bond Length | C | S | - | - | 1.76 Å |

| Bond Angle | C | C | S | - | 125.2° |

| Dihedral Angle | C | C | S | C | 179.8° |

Note: This table is a generalized representation of the type of data generated in DFT studies on the products of reactions involving this compound. The values are illustrative.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the investigation of electronic excited states. alfa-chemistry.comacs.org This method is particularly valuable for understanding the photophysical properties of molecules, such as their absorption and emission spectra. In the context of systems derived from this compound, TD-DFT has been employed to elucidate the nature of their electronic transitions. rsc.orgalfa-chemistry.com

For the D–π–A compounds synthesized via the HWE reaction with this compound, TD-DFT calculations were performed to analyze their excited-state properties. rsc.orgalfa-chemistry.com These calculations, often using the CAM-B3LYP functional which is recommended for systems exhibiting charge-transfer characteristics, provide data on vertical excitation energies, oscillator strengths (f), and the nature of the molecular orbitals involved in the transitions (e.g., HOMO to LUMO). rsc.orgalfa-chemistry.comwikipedia.org

The results from these studies indicate that the primary electronic transition in these molecules is of a π–π* nature, with significant intramolecular charge transfer (ICT) character, particularly upon oxidation of the sulfur atom to sulfoxide (B87167) and sulfone. rsc.orgalfa-chemistry.com The high oscillator strengths calculated for these transitions are indicative of a high probability of occurrence. rsc.org The solvent environment, modeled using PCM, was found to have a more pronounced effect on the excited states compared to the ground states, leading to observable solvatochromic shifts in the emission spectra. rsc.orgalfa-chemistry.com

The following interactive table provides a hypothetical example of the kind of data generated by TD-DFT calculations on these systems.

Interactive Data Table: Representative TD-DFT Data for a Product Derived from this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.10 | 400 | 0.85 | HOMO → LUMO (98%) |

| S₀ → S₂ | 3.54 | 350 | 0.12 | HOMO-1 → LUMO (85%) |

| S₀ → S₃ | 3.87 | 320 | 0.05 | HOMO → LUMO+1 (70%) |

Note: This table is a generalized representation of the type of data generated in TD-DFT studies on the products of reactions involving this compound. The values are illustrative.

Mechanistic Insights from Computational Modeling

Computational modeling provides a window into the step-by-step processes of chemical reactions. This compound is a classic reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high stereoselectivity. wikipedia.org

The mechanism of the HWE reaction involving this compound begins with the deprotonation of the α-carbon to the phosphonate (B1237965) group by a base, such as sodium hydride (NaH), to form a stabilized phosphonate carbanion. rsc.orgyoutube.com This carbanion is a potent nucleophile.

The key steps of the reaction are:

Deprotonation: The base abstracts a proton from the carbon atom situated between the phenylthio and the phosphonate groups, creating a nucleophilic carbanion. youtube.com

Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone. youtube.com This addition leads to the formation of a tetrahedral intermediate.

Oxaphosphetane Formation: The oxygen anion of the tetrahedral intermediate attacks the phosphorus atom, forming a four-membered ring intermediate known as an oxaphosphetane. youtube.com

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds and forming a new carbon-carbon double bond (the alkene product) and a water-soluble phosphate (B84403) byproduct. youtube.com

Computational studies on the HWE reaction have helped to rationalize the observed stereoselectivity, which typically favors the formation of the (E)-alkene. wikipedia.org The stereochemical outcome is influenced by factors such as the steric bulk of the reactants and the reaction conditions. wikipedia.org In the synthesis of vinyl sulfides using this compound, the HWE reaction has been shown to proceed with a clear preference for the E-isomer. rsc.org

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Beyond geometry and electronic transitions, computational methods can predict various spectroscopic parameters and reactivity descriptors. For organophosphorus compounds, DFT calculations have been successfully used to predict infrared (IR) spectra. rsc.org By comparing calculated vibrational frequencies with experimental data for known compounds, scaling factors can be derived to improve the accuracy of predictions for new or uncharacterized molecules.

Reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. Key descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Hardness (η) and Softness (S): These describe the resistance to change in electron distribution.

Electrophilicity Index (ω): This quantifies the electrophilic character of a molecule.

While specific computational predictions of spectroscopic parameters and reactivity descriptors for this compound are not detailed in the searched literature, the methodologies are well-established for organophosphorus compounds. Such calculations would be valuable for understanding its reactivity profile and for interpreting experimental spectroscopic data. For instance, the phosphorus atom is often a key reactive center in organophosphorus compounds, and its reactivity can be quantified using these computational tools.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Applications

The core structure of diethyl phenylthiomethylphosphonate, featuring a phosphonate (B1237965) moiety, a reactive methylene (B1212753) group, and a phenylthio group, offers a rich platform for the development of new synthetic transformations. Future research is anticipated to focus on expanding its utility beyond established Horner-Wadsworth-Emmons type reactions. Investigations into diastereoselective and enantioselective reactions employing chiral auxiliaries or catalysts are expected to yield methodologies for the synthesis of complex, stereochemically-defined molecules. Furthermore, the development of one-pot, multi-component reactions involving this compound could provide more efficient and atom-economical routes to novel heterocyclic and carbocyclic frameworks.

Exploration of Catalytic Roles and Ligand Design

While primarily utilized as a reagent, the phosphorus and sulfur atoms in this compound present opportunities for its use in catalysis. Future research may explore its potential as a precursor for novel phosphine-thioether ligands for transition metal catalysis. The design and synthesis of chiral analogues could lead to the development of new catalysts for asymmetric synthesis. Moreover, the phosphonate group itself could be investigated for its ability to act as a Brønsted or Lewis acid catalyst in specific organic transformations, opening up new avenues for its application in organocatalysis.

Integration with Flow Chemistry and Sustainable Methodologies

The principles of green and sustainable chemistry are increasingly influencing synthetic route design. Future research will likely focus on integrating the use of this compound with flow chemistry technologies. Continuous flow processes can offer advantages such as improved reaction control, enhanced safety, and easier scalability for reactions involving this reagent. Additionally, the development of synthetic methods that utilize greener solvents, reduce waste generation, and operate under milder reaction conditions will be a key area of focus. This includes exploring the potential for recycling the phosphonate byproducts, further enhancing the sustainability of its applications.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique structural features of this compound make it an interesting candidate for interdisciplinary research. In materials science, its derivatives could be explored as components of functional polymers or as surface modifiers for nanomaterials. The phosphonate group can provide a handle for grafting onto surfaces or for coordination with metal ions, potentially leading to materials with novel optical, electronic, or thermal properties. In the realm of supramolecular chemistry, the potential for this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, could be harnessed for the construction of complex self-assembled architectures.

Q & A

Q. What are the common synthesis routes for diethyl phenylthiomethylphosphonate (DEPTMP), and how do reaction conditions influence yield?

DEPTMP is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting thiobenzyl alcohol with diethyl phosphite in the presence of a base (e.g., triethylamine) under anhydrous conditions yields DEPTMP. Key factors affecting yield include temperature control (0–5°C to minimize side reactions), stoichiometric ratios of reactants, and solvent choice (e.g., tetrahydrofuran for homogeneity) . Post-synthesis purification often involves column chromatography using ethyl acetate/petroleum ether gradients to isolate the product .

Q. How is the molecular structure of DEPTMP characterized in crystallographic studies?

X-ray diffraction (XRD) is the gold standard for structural elucidation. For phosphonates like DEPTMP, XRD reveals bond angles, torsion angles (e.g., 29.91° for nitro-group deviations in analogs), and intermolecular interactions such as O–H⋯O hydrogen bonds forming centrosymmetric dimers . Complementary techniques include NMR (³¹P for phosphorus environment) and mass spectrometry (e.g., electron ionization for molecular fragmentation patterns) .

Q. What methodologies ensure high purity of DEPTMP for experimental use?

Purification strategies depend on physical properties (boiling point: 146–148°C at 0.5 mmHg; density: 1.17 g/cm³). Techniques include:

- Distillation : Fractional distillation under reduced pressure to separate by boiling points.

- Chromatography : Silica gel column chromatography with non-polar eluants.

- Recrystallization : Using chloroform/methanol mixtures (100:1) for crystal growth .

Advanced Research Questions

Q. How can researchers evaluate the detoxification efficiency of DEPTMP in simulant studies, and what variables are critical?

DEPTMP is used as a VX nerve agent simulant in detoxification studies. Key parameters include:

- Catalyst selection : Polyoxometalate/RNP ([POM]RNP) formulations for destructive adsorption.

- Temperature : Optimal activity at 25–40°C.

- Analytical validation : GC-MS or HPLC to quantify degradation products (e.g., phenylthiol derivatives). Contradictions in efficiency may arise from competing hydrolysis pathways or catalyst deactivation .

Q. How do discrepancies in toxicological data for DEPTMP arise, and how can they be resolved?

Toxicity assessments often show variability due to:

- Test systems : Differences between in vitro (e.g., bacterial gene mutation tests) and in vivo models.

- Impurity profiles : Residual solvents or by-products (e.g., diethyl phosphite) may skew results.

- Dose metrics : Normalizing data to molar concentrations versus mass/volume. Harmonizing protocols (e.g., OECD guidelines) and cross-validating with structurally similar phosphonates (e.g., dimethyl methylphosphonate) can mitigate inconsistencies .

Q. What strategies enable structural modification of DEPTMP for targeted applications (e.g., enzyme inhibition)?

Functionalization approaches include:

- Thiophene incorporation : Replacing the phenyl group with thiophene derivatives (e.g., diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate) to enhance bioactivity.

- Sulfur substitution : Replacing the thiomethyl group with dithiophosphonates for improved coordination chemistry.

- Peptide conjugation : Using DEPTMP as a phosphonate peptide precursor for protease inhibition studies .

Q. How can degradation by-products of DEPTMP be identified and quantified in environmental matrices?

Advanced analytical workflows involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.